3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride
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Overview
Description
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is a chemical compound belonging to the benzodiazepine family Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an ortho-diamine with a suitable ketone or aldehyde, followed by cyclization to form the benzodiazepine ring. The reaction conditions often require the use of acid or base catalysts and may involve heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.
Substitution: The benzodiazepine ring can undergo substitution reactions, where different functional groups are introduced to modify the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse benzodiazepine analogs.
Scientific Research Applications
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its interactions with various biological targets, including neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, sedative, and anticonvulsant properties.
Industry: Utilized in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. This interaction modulates the flow of chloride ions into neurons, resulting in hyperpolarization and reduced neuronal excitability.
Comparison with Similar Compounds
Similar Compounds
4,4-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one: Another benzodiazepine derivative with similar structural features.
Diazepam: A well-known benzodiazepine used for its anxiolytic and sedative effects.
Lorazepam: Another benzodiazepine with potent anxiolytic and sedative properties.
Uniqueness
3-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one hydrochloride is unique due to its specific substitution pattern and the resulting pharmacological profile. Its distinct structure allows for targeted interactions with the GABA receptor, potentially offering advantages in terms of efficacy and safety compared to other benzodiazepines.
Properties
IUPAC Name |
3-methyl-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O.ClH/c1-7-10(13)12-9-5-3-2-4-8(9)6-11-7;/h2-5,7,11H,6H2,1H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGQSWHUCQQBNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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